molecular formula C11H8N4O3 B5517604 N,N-bis(cyanomethyl)-2-nitrobenzamide CAS No. 54240-92-5

N,N-bis(cyanomethyl)-2-nitrobenzamide

Cat. No.: B5517604
CAS No.: 54240-92-5
M. Wt: 244.21 g/mol
InChI Key: HAMCYMMVURTKPL-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C11H8N4O3 and its molecular weight is 244.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.05964013 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypoxia-Selective Antitumor Agents

Compounds related to N,N-bis(cyanomethyl)-2-nitrobenzamide have been synthesized and evaluated for their cytotoxicity under hypoxic conditions, targeting tumor cells. The study by Palmer et al. (1996) discusses the synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, highlighting their potential as antitumor agents due to selective toxicity towards hypoxic tumor cells (Palmer et al., 1996).

Chemical Vapor Deposition Precursors

Nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide have been utilized as single-source precursors for the deposition of nickel sulfide thin films via chemical vapor deposition (CVD). This application, explored by Saeed et al. (2013), demonstrates the compound's role in materials science, particularly in the formation of nanostructured thin films for electronic and photonic devices (Saeed et al., 2013).

Corrosion Inhibition

In the realm of corrosion science, Schiff bases related to this compound have been investigated for their ability to inhibit corrosion of metals, such as mild steel, in acidic environments. Singh and Quraishi (2016) report on the synthesis and evaluation of novel compounds for corrosion inhibition, highlighting the application of these chemical classes in protecting industrial materials (Singh & Quraishi, 2016).

Radiolabeling for Diagnostic Imaging

The development of radiolabeled compounds for diagnostic imaging, particularly for the detection of diseases such as malignant melanoma, has been explored. Auzeloux et al. (1999) discuss the synthesis and biological evaluation of technetium-99m radiolabeled N-amino-alkyl-benzamide derivatives, indicating the potential of such compounds in medical imaging (Auzeloux et al., 1999).

Polymer and Materials Science

The utility of polynitroaromatic compounds, which are structurally related to this compound, extends to polymer and materials science. Zhao et al. (2012) focus on the synthesis and application of o-nitrobenzyl alcohol derivatives in creating photodegradable hydrogels and other materials, showcasing the compound's relevance in developing advanced materials with controlled properties (Zhao et al., 2012).

Safety and Hazards

Sigma-Aldrich provides “N,N-bis(cyanomethyl)-2-nitrobenzamide” as part of a collection of rare and unique chemicals . The company does not provide any specific safety or hazard information for this product .

Future Directions

A cooperative catalytic system comprised of CuCl and Cu(OTf)2 could be used to effectively catalyse the three-, five- and seven-component coupling reactions of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN), and selectively produce in good yields the corresponding cyanomethylamines, N,N-bis(cyanomethyl)amines and N,N’-bis(cyanomethyl)methylenediamines . This could be a potential future direction for the use of “N,N-bis(cyanomethyl)-2-nitrobenzamide”.

Properties

IUPAC Name

N,N-bis(cyanomethyl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3/c12-5-7-14(8-6-13)11(16)9-3-1-2-4-10(9)15(17)18/h1-4H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMCYMMVURTKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC#N)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275750
Record name Benzamide, N,N-bis(cyanomethyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54240-92-5
Record name Benzamide, N,N-bis(cyanomethyl)-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54240-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N,N-bis(cyanomethyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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